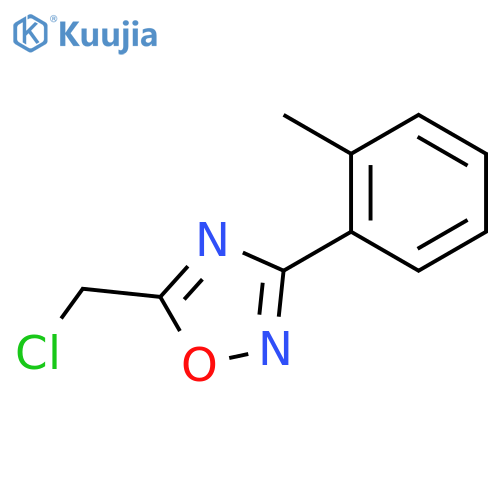Cas no 60580-24-7 (5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole)

60580-24-7 structure
商品名:5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 5-(Chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- 5-chloromethyl-3-o-tolyl-[1,2,4]oxadiazole
- AC1M8P7O
- AC1Q2EQC
- ALBB-004220
- CTK2F4516
- SureCN1544710
- STK500679
- DTXSID20368871
- SCHEMBL1544710
- Z57033927
- 60580-24-7
- DB-029298
- MFCD06358646
- AKOS000111877
- A868937
- BBL025859
- VS-08124
- EN300-11111
- 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
-
- MDL: MFCD06358646
- インチ: InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3
- InChIKey: DNKNARHPWPLDBY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1C2=NOC(=N2)CCl
計算された属性
- せいみつぶんしりょう: 208.04047
- どういたいしつりょう: 208.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.92
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C650290-500mg |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 500mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283708-10g |
5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 98% | 10g |
¥2539 | 2023-04-13 | |
| Enamine | EN300-11111-0.5g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95.0% | 0.5g |
$32.0 | 2025-02-21 | |
| Chemenu | CM115252-25g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95% | 25g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1266918-5g |
5-(CHLOROMETHYL)-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE |
60580-24-7 | 95% | 5g |
$315 | 2024-06-06 | |
| Enamine | EN300-11111-0.1g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95.0% | 0.1g |
$19.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283708-1g |
5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 98% | 1g |
¥408 | 2023-04-13 | |
| Enamine | EN300-11111-10.0g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95.0% | 10.0g |
$250.0 | 2025-02-21 | |
| Enamine | EN300-11111-5g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95% | 5g |
$150.0 | 2023-10-27 | |
| Aaron | AR00EEP1-1g |
5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95% | 1g |
$80.00 | 2025-01-24 |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
60580-24-7 (5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole) 関連製品
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60580-24-7)5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

清らかである:99%
はかる:25g
価格 ($):419.0